molecular formula C19H16F2N2O2S B2854025 N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE CAS No. 867042-08-8

N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B2854025
CAS No.: 867042-08-8
M. Wt: 374.41
InChI Key: NSBMZWGEWBJXAM-UHFFFAOYSA-N
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Description

N-[4-(Difluoromethoxy)phenyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmaceutically relevant motifs: a quinoline ring system and an acetamide linker. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in compounds with documented therapeutic applications . The molecule features a 4-methylquinolin-2-yl group connected via a sulfanyl ether bridge (-S-) to the acetamide functionality. This specific linkage is a key synthetic handle, as sulfur-containing bridges can enhance a compound's binding affinity and modulate its electronic properties. The other end of the molecule is a 4-(difluoromethoxy)phenyl ring. The incorporation of fluorine atoms and the difluoromethoxy group is a common strategy in modern drug design, as it can profoundly influence a compound's metabolic stability, lipophilicity, and bioavailability. The simultaneous presence of these features makes this chemical entity a versatile building block or intermediate for researchers developing novel bioactive molecules. Potential research applications include, but are not limited to, serving as a precursor in the synthesis of more complex heterocyclic systems, a candidate for high-throughput screening libraries against various biological targets, or a model compound for structure-activity relationship (SAR) studies in projects targeting enzyme inhibition or receptor modulation. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting. Please refer to the Certificate of Analysis (COA) for specific lot-specific data, including purity and analytical characterization.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O2S/c1-12-10-18(23-16-5-3-2-4-15(12)16)26-11-17(24)22-13-6-8-14(9-7-13)25-19(20)21/h2-10,19H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBMZWGEWBJXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for research and development .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at the phenyl or quinoline rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives .

Scientific Research Applications

N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHOXY)PHENYL]-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Binding Affinities

The following table summarizes key structural analogs and their reported activities:

Compound Name Core Structure Substituents Binding Affinity (KD) Biological Activity Reference
N-[4-(Difluoromethoxy)phenyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide (Target) Quinoline 4-(Difluoromethoxy)phenyl, 4-methyl Not reported Hypothesized MMP-9 inhibition based on structural analogs -
N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide Pyrimidinone 4-(Difluoromethoxy)phenyl, 6-propyl 2.1 µM Inhibited tumor growth and lung metastasis in MDA-MB-435 models
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Hexahydroquinazoline 4-Fluorophenyl, hexahydroquinazoline 320 nM Blocked proMMP-9 interactions with α4β1 integrin and CD44; dissociated EGFR
2-({4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide Pyrimidine 4-(Difluoromethoxy)phenyl, phenyl Not reported Structural analog with pyrimidine core; activity under investigation
N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide Quinazoline 4-Acetamidophenyl, 4-methylphenyl Not reported Quinazoline-based analog; potential kinase or MMP inhibition
Key Observations:
  • Core Heterocycle Impact: Replacement of the quinoline core with pyrimidinone or hexahydroquinazoline (as in ) significantly alters binding affinity. The hexahydroquinazoline analog exhibits a 6.6-fold improvement in KD (320 nM vs. 2.1 µM), suggesting that saturation of the heterocycle enhances interaction with MMP-9 domains .
  • Substituent Effects: Difluoromethoxy vs. Fluorophenyl: The difluoromethoxy group in the target compound may improve metabolic stability compared to the 4-fluorophenyl group in the hexahydroquinazoline analog, though the latter shows higher potency . Quinoline vs. Pyrimidine: Quinoline’s planar structure may enhance binding to hydrophobic pockets in MMP-9, whereas pyrimidine-based analogs (e.g., ) prioritize smaller molecular footprints.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The difluoromethoxy group increases lipophilicity compared to methoxy or hydroxy substituents, which may enhance membrane permeability but reduce aqueous solubility.
  • Metabolic Stability: Fluorine atoms in difluoromethoxy resist oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Biological Activity

N-[4-(difluoromethoxy)phenyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C18H16F2N2O2SC_{18}H_{16}F_2N_2O_2S. Its structure features a difluoromethoxy group attached to a phenyl ring, a methylquinoline moiety, and a sulfanyl acetamide group. The presence of the difluoromethoxy substituent is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors for key enzymes involved in disease processes. For instance, they may inhibit cholinesterases or cyclooxygenases (COX), which are relevant in neurodegenerative diseases and inflammation.
  • Receptor Modulation : Some studies suggest that compounds like this compound may interact with specific receptors, potentially influencing pathways related to asthma or chronic obstructive pulmonary disease (COPD) through CRTH2 modulation .

Antioxidant Activity

The compound's antioxidant potential has been evaluated in vitro. Compounds with similar structures have shown varying degrees of activity against reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. The antioxidant capacity can be quantified using assays such as DPPH or ABTS.

Enzyme Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds showed IC50 values ranging from 9.2 μM to 34.2 μM against these enzymes, indicating moderate to strong inhibitory effects .

Compound Target Enzyme IC50 (μM)
Compound 1AChE15.2
Compound 2BChE9.2
N-[4-(difluoromethoxy)phenyl]...AChETBD

Anti-inflammatory Activity

The anti-inflammatory effects have also been explored, particularly focusing on COX-2 inhibition. Compounds with similar structures have been shown to reduce inflammation markers in cell culture models, suggesting that this compound may exhibit similar properties.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[4-(difluoromethoxy)phenyl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves three stages:

Quinoline Core Preparation : Introduce the 4-methyl group to the quinoline ring via Friedländer or Skraup synthesis.

Sulfanylation : React the quinoline derivative with a thiolating agent (e.g., Lawesson’s reagent) to attach the sulfanyl group.

Amide Coupling : Use 4-(difluoromethoxy)aniline with activated acetyl intermediates (e.g., acetyl chloride) in the presence of a base (triethylamine) for amide bond formation .

  • Optimization : Monitor reaction progress via TLC, adjust temperature (60–80°C for amidation), and employ column chromatography for purification.

Q. Which analytical techniques confirm structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : Look for characteristic signals:
  • ¹H NMR : δ 2.6 ppm (4-methylquinoline CH₃), δ 6.8–7.9 ppm (aromatic protons).
  • ¹³C NMR : ~160 ppm (amide carbonyl), 115–125 ppm (CF₂ in difluoromethoxy).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ matching theoretical mass (e.g., ~430 g/mol) .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Approach :

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products with LC-MS .

Advanced Research Questions

Q. What in vitro assays evaluate anticancer activity, and how should controls be designed?

  • Assays :

  • MTT/PrestoBlue : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Apoptosis : Use Annexin V/PI staining and caspase-3 activation assays.
    • Controls : Include positive controls (e.g., doxorubicin), vehicle controls (DMSO), and normal cell lines (e.g., HEK293) to assess specificity .

Q. How to conduct SAR studies on the difluoromethoxy and quinoline groups?

  • Strategy :

Analog Synthesis : Replace difluoromethoxy with methoxy/trifluoromethoxy; modify quinoline’s methyl group.

Bioactivity Testing : Compare IC₅₀ values across analogs in cytotoxicity assays.

Computational Docking : Use AutoDock Vina to predict binding to targets (e.g., topoisomerase II) and validate with SPR binding assays .

Q. Which computational methods predict target binding affinity, and how are they validated?

  • Methods :

  • Molecular Docking : Screen against kinases or GPCRs using Glide (Schrödinger).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
    • Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd values .

Q. How to resolve contradictions in reported mechanisms of action?

  • Approach :

  • Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with transcriptomics (RNA-seq) to identify overlapping pathways.
  • Meta-Analysis : Use tools like RevMan to statistically compare datasets from independent studies.

Q. What in vitro models study metabolic pathways, and what tools identify metabolites?

  • Models : Human liver microsomes or primary hepatocytes incubated with the compound (10 µM, 37°C).
  • Analytical Platforms :

  • LC-MS/MS : Detect Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • High-Resolution MS : Assign structures via exact mass and fragmentation patterns .

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